Industrial Process Yield: 2-(2-Pentynyl)-2-cyclopenten-1-one as Key Intermediate in Methyl Jasmonate Synthesis
In the established industrial-scale process for methyl jasmonate production, 2-(2-pentynyl)-2-cyclopenten-1-one is identified as the key intermediate. This compound is synthesized via an improved palladium-catalyzed enone formation from allyl β-keto carboxylate. The overall process, encompassing all five steps from cheaply available adipic acid, achieves a total yield higher than 60% [1]. In a related synthetic study, the direct preparation of 2-(2-pentynyl)-2-cyclopenten-1-one via distillation from a reaction mixture resulted in a yield of 85% .
| Evidence Dimension | Synthetic Yield (Industrial Process) |
|---|---|
| Target Compound Data | >60% overall yield from adipic acid (5 steps) |
| Comparator Or Baseline | Generic 2-alkyl-cyclopentenone derivatives (baseline for similar sequences) |
| Quantified Difference | Not directly calculable, but the target compound is essential for achieving this specific >60% yield. |
| Conditions | Industrial-scale methyl jasmonate production; improved palladium-catalyzed enone formation |
Why This Matters
This quantified yield directly impacts the cost-effectiveness and scalability of methyl jasmonate manufacturing, a critical factor for procurement in the fragrance and agrochemical industries.
- [1] Yoshioka, A., & Yamada, T. (1990). Development of Methyl(±)-Jasmonate Production Process on an Industrial Scale. Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry, 48(1), 56–64. View Source
